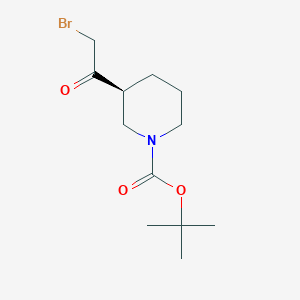
tert-butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with a tert-butyl group, a bromoacetyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromoacetyl Group: The bromoacetyl group can be introduced via a nucleophilic substitution reaction using bromoacetyl chloride and a suitable base.
Esterification: The carboxylate ester is formed by reacting the piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, potentially including carboxylic acids or ketones.
Reduction Products: Reduced forms, such as alcohols or amines.
Hydrolysis Products: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: It could be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate depends on its specific application. In drug development, for example, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of certain pathways.
Comparison with Similar Compounds
- tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-chloroacetyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and potential biological activity. The stereochemistry (3S) also plays a crucial role in its interactions and effectiveness in various applications.
Biological Activity
Tert-butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a tert-butyl group, a bromoacetyl moiety, and a carboxylate, which contribute to its pharmacological properties.
- Molecular Formula : C₁₂H₁₈BrN₁O₂
- Molecular Weight : 292.21 g/mol
- CAS Number : 210564-54-8
This compound is characterized by its stability under various conditions, making it suitable for biological studies and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the bromoacetyl group allows for electrophilic interactions with nucleophiles in biological systems, which can lead to inhibition of key enzymes or receptors involved in various metabolic pathways.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead in the development of new antibiotics.
Anti-inflammatory Effects
In vivo studies have suggested that this compound possesses anti-inflammatory properties. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models, indicating its potential use in treating inflammatory diseases such as arthritis.
Neuroprotective Properties
There is emerging evidence that piperidine derivatives may exhibit neuroprotective effects. In experimental models of neurodegeneration, this compound has been observed to mitigate neuronal cell death and improve cognitive function, suggesting a role in treating neurodegenerative disorders.
Case Studies and Experimental Data
Table 1 summarizes key findings from recent studies on the biological activity of this compound:
Properties
Molecular Formula |
C12H20BrNO3 |
|---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-bromoacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
FTDGLGFKVKVHTE-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)CBr |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















